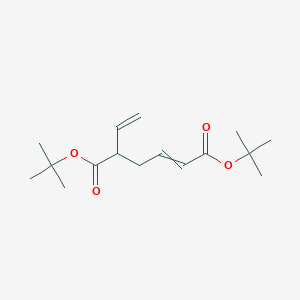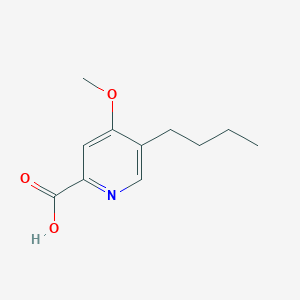
5-Butyl-4-methoxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a butyl group at the 5th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-methoxypyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 4-methoxypyridine-2-carboxylic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Butyl-4-methoxypyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Butyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them valuable in catalysis and material science. Additionally, the compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-pyridine-2-carboxylic acid: Lacks the butyl group at the 5th position.
5-Bromo-6-methoxypyridine-2-carboxylic acid: Contains a bromine atom instead of a butyl group.
2-Methoxy-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
5-Butyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5th position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other pyridinecarboxylic acid derivatives and can lead to different biological and industrial applications.
Propiedades
Número CAS |
83889-26-3 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-butyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-4-5-8-7-12-9(11(13)14)6-10(8)15-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
QEEGJLSZBDISLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(C=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


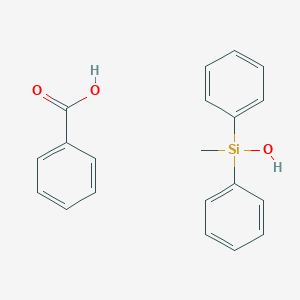

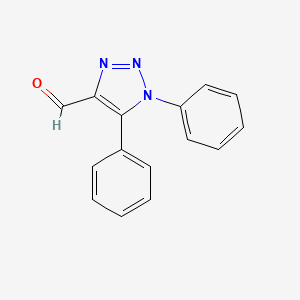
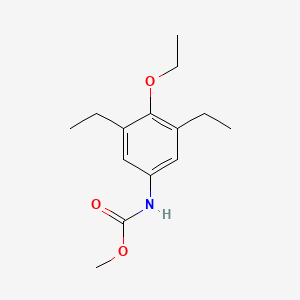
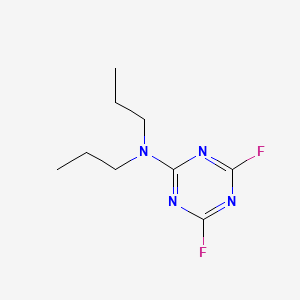
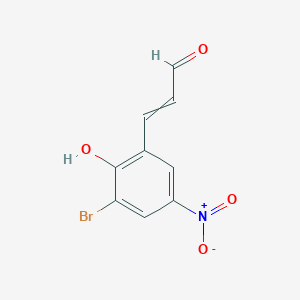
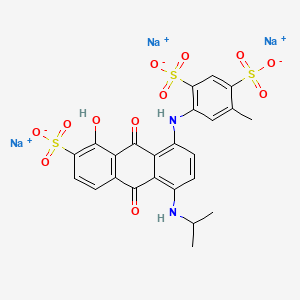
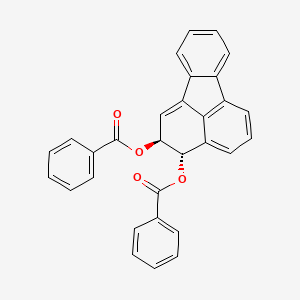
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)

